molecular formula C21H41NO2 B12688468 Einecs 299-089-9 CAS No. 93843-11-9

Einecs 299-089-9

Cat. No.: B12688468
CAS No.: 93843-11-9
M. Wt: 339.6 g/mol
InChI Key: GTZIVHNZAXGICM-UHFFFAOYSA-N
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Description

Einecs 299-089-9, also known as 2,4,6-trimethylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is an aromatic compound with the molecular formula C9H12O. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts such as sulfuric acid or zeolites is common to facilitate the alkylation process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2,4,6-trimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Used in the production of antioxidants, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

2,4,6-trimethylphenol can be compared with other similar compounds such as:

    Phenol: Lacks the methyl groups, making it less hydrophobic and less reactive in certain substitution reactions.

    2,4-dimethylphenol: Has one less methyl group, affecting its chemical reactivity and physical properties.

    2,6-dimethylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of 2,4,6-trimethylphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

93843-11-9

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;7-methyloctanoic acid

InChI

InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)6-4-3-5-7-9(10)11/h11-13H,1-10H2;8H,3-7H2,1-2H3,(H,10,11)

InChI Key

GTZIVHNZAXGICM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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